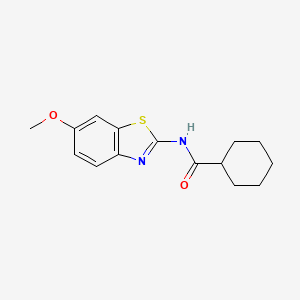

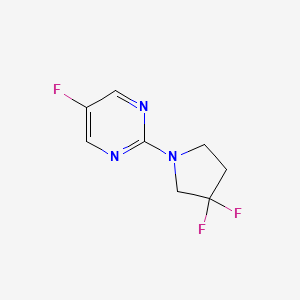

![molecular formula C23H18N6OS B2881718 (E)-2-amino-1-(benzylideneamino)-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 577697-44-0](/img/structure/B2881718.png)

(E)-2-amino-1-(benzylideneamino)-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Quinoxaline Derivatives as Ligands for Catalysis

Quinoxaline derivatives, such as those discussed by Imamoto et al. (2012), are utilized as ligands in rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes. These ligands have shown excellent enantioselectivities and high catalytic activities, contributing to the efficient preparation of chiral pharmaceutical ingredients (Imamoto et al., 2012).

Heterocyclic Compounds in Medicinal Chemistry

Quinoxaline derivatives are known for their versatile pharmacological applications due to their nitrogen-embedded heterocyclic structure. Faizi et al. (2018) synthesized and characterized an organic salt derivative of quinoxaline, demonstrating its potential for generating new compounds in this class with significant pharmacological applications (Faizi et al., 2018).

Synthesis and Applications in Material Science

Quinoxaline and its derivatives are also explored for their potential in material science. Baek et al. (2003) discussed the synthesis of diphenylquinoxaline-containing polymers through polymerization, showcasing their utility in developing thermosetting resin systems for high-temperature applications (Baek et al., 2003).

Antimicrobial Properties

Quinoxaline derivatives exhibit antimicrobial properties, as demonstrated by Vieira et al. (2014), who studied the activity of quinoxaline N,N-dioxide and its derivatives against bacterial and yeast strains. Their findings suggest the potential of these compounds in developing new antimicrobial chemotherapy agents (Vieira et al., 2014).

Mechanism of Action

Target of Action

Similar compounds have been reported to interact with various enzymes and receptors

Mode of Action

It is known that similar compounds can interact with their targets through various mechanisms, such as hydrogen bonding and charge transfer . These interactions can lead to changes in the target’s structure or function, which can have downstream effects on cellular processes .

Biochemical Pathways

Similar compounds have been reported to affect various pathways, including those involved in signal transduction, metabolism, and cell cycle regulation . The downstream effects of these pathway alterations can include changes in cell growth, differentiation, and survival .

Pharmacokinetics

Similar compounds have been reported to have good bioavailability and stability

Result of Action

Similar compounds have been reported to have various effects, including changes in cell growth, differentiation, and survival . These effects can be influenced by the compound’s interactions with its targets and the downstream effects on biochemical pathways .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the pH, temperature, and presence of other molecules can affect the compound’s interactions with its targets and its stability

properties

IUPAC Name |

2-amino-1-[(E)-benzylideneamino]-N-(thiophen-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N6OS/c24-21-19(23(30)25-14-16-9-6-12-31-16)20-22(28-18-11-5-4-10-17(18)27-20)29(21)26-13-15-7-2-1-3-8-15/h1-13H,14,24H2,(H,25,30)/b26-13+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXCACUOYERSCQK-LGJNPRDNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=NN2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)NCC5=CC=CS5)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=N/N2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)NCC5=CC=CS5)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N6OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-2-amino-1-(benzylideneamino)-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

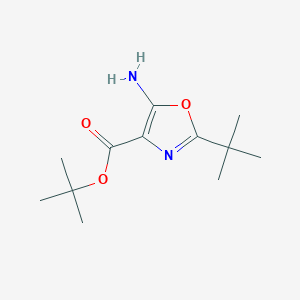

![6-(Benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-amine](/img/structure/B2881635.png)

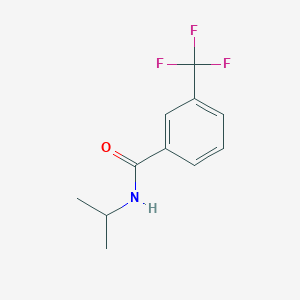

![2-(ethylthio)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2881636.png)

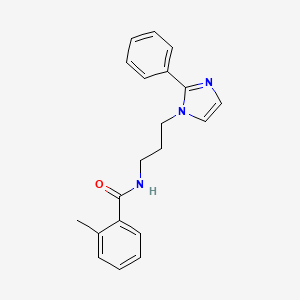

![Ethyl 2-[benzotriazol-1-ylmethyl-(2-ethoxy-2-oxoethyl)amino]acetate](/img/structure/B2881638.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]propanamide](/img/structure/B2881644.png)

![1-[4-(2-Fluorophenyl)piperazino]-3-[(4-fluorophenyl)sulfanyl]-2-propanol](/img/structure/B2881645.png)

![1-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(2-((1R,4S)-bicyclo[2.2.1]heptan-2-yl)ethoxy)propan-2-ol dihydrochloride](/img/structure/B2881647.png)

![(2-Methyl-4-[1,3]thiazolo[5,4-b]pyridin-2-ylphenyl)amine](/img/structure/B2881652.png)

![2-[2-(3,4-Dimethylphenyl)-2-oxoethyl]sulfanyl-5,6-dimethyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2881658.png)